molecular formula C6HCl4N3 B1346429 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole CAS No. 2338-10-5

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Cat. No.: B1346429
CAS No.: 2338-10-5
M. Wt: 256.9 g/mol
InChI Key: ZNJPBNVCQVDOJX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C6HCl4N3. It is known for its unique structure, which includes four chlorine atoms attached to a benzotriazole ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole typically involves the chlorination of 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 4, 5, 6, and 7 positions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination processes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
  • 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
  • 1H-Benzotriazole,4,5,6,7-tetrachloro-

Comparison: this compound is unique due to its specific substitution pattern and the presence of four chlorine atoms. This makes it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

4,5,6,7-tetrachloro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPBNVCQVDOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300080
Record name 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-10-5
Record name MLS000738250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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